molecular formula C7H13NO B1290284 4-Isopropylpyrrolidin-2-one CAS No. 89895-18-1

4-Isopropylpyrrolidin-2-one

Cat. No. B1290284
CAS RN: 89895-18-1
M. Wt: 127.18 g/mol
InChI Key: YWJNZEJGGLBELP-UHFFFAOYSA-N
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Description

4-Isopropylpyrrolidin-2-one is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various pyrrolidine and pyridine derivatives, which are structurally related to pyrrolidinones. These compounds are of interest due to their potential applications in the synthesis of macrocyclic systems, as weak nucleophilic bases, and in the development of pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes and the use of different starting materials. For instance, perfluoro-4-isopropylpyridine was used as a building block for synthesizing macrocyclic systems with pyridine sub-units . Another synthesis approach for a pyridine derivative involved a two-stage process via a pyrylium salt . Additionally, polysubstituted pyrrolines and pyrrolidines were prepared through a one-pot coupling of propargylamines, vinyl sulfones (or nitroalkenes), and phenols, utilizing transition metal catalysis .

Molecular Structure Analysis

X-ray crystallography has been employed to characterize the molecular structures of these compounds. For example, the macrocyclic systems synthesized from perfluoro-4-isopropylpyridine were characterized by this method . The X-ray data for the pyridine derivative synthesized in confirmed the ground-state conformation and the presence of the Janus group effect. Similarly, the crystal structure of a nifedipine analogue was determined, revealing the orientation of substituents and the presence of rotameric forms .

Chemical Reactions Analysis

The chemical behavior of these compounds varies depending on their structure. The pyridine derivative mentioned in was found to be a weak nucleophilic base capable of substituting nonnucleophilic bases in organic syntheses. It also showed reactivity with amines to form N-alkylpyridinium salts and was used in the cationic polymerization of isobutene. The macrocyclic systems from demonstrated the ability to complex with cations and anions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their reactivity and structural analysis. The steric protection against electrophilic attack due to the Janus group effect is a notable chemical property . The solid-state structure and solution state behavior of the nifedipine analogue indicate its physical properties, such as the preferred rotameric forms . The supramolecular structure formed through intermolecular hydrogen bonds in the compound from suggests its potential for forming stable structures in the solid state.

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-Isopropylpyrrolidin-2-one is an important intermediate in the synthesis of various biologically active compounds. These include oral antibiotics like carbapenem drugs and antidepressant agents such as rolipram. It also contributes to the development of drugs for Alzheimer's disease, like oxiracetam. Chiral 4-hydroxypyrrolidin-2-one and its derivatives are versatile intermediates for synthesizing these compounds, highlighting the compound's significance in pharmaceutical research (Jeong, Hwang, & Ahn, 2005).

Crystal Structure in Medicinal Chemistry

The study of 3-phenyl-chroman-4-one, a fundamental unit in isoflavonoids found in certain plants, indicates its antifungal and antibacterial properties. The crystal structure of compounds related to this compound, such as spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one], offers insights into the conformation and stability of these molecules, essential for medicinal chemistry and drug design (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).

Environmental Science Applications

4-Isopropyl-2-cyclohexen-1-one, a derivative of this compound, was identified as a product in the gas-phase reactions of β-phellandrene with hydroxyl radicals and ozone. Understanding the formation and yield of such compounds in environmental reactions is crucial for assessing the atmospheric impact of organic compounds (Hakola, Shorees, Arey, & Atkinson, 1993).

Plant Growth Research

Certain plant growth retardants with structures related to this compound, such as norbornanodiazetine, triazole, pyrimidine, 4-pyridine, and imidazole, are used in physiological research. These compounds provide insights into the regulation of terpenoid metabolism, which is linked to cell division, cell elongation, and senescence in plants (Grossmann, 1990).

In Organic Synthesis

The compound is used in the synthesis of diverse organic structures. For instance, the one-pot synthesis of 4'-aryl-2,2':6',2''-terpyridines and 2,4,6-triarylpyridines under microwave irradiation involves derivatives of this compound. This method offers advantages such as higher yield, shorter reaction times, and more environmentally friendly conditions compared to conventional methods (Tu et al., 2005).

properties

IUPAC Name

4-propan-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5(2)6-3-7(9)8-4-6/h5-6H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJNZEJGGLBELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610115
Record name 4-(Propan-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89895-18-1
Record name 4-(Propan-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propan-2-yl)pyrrolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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